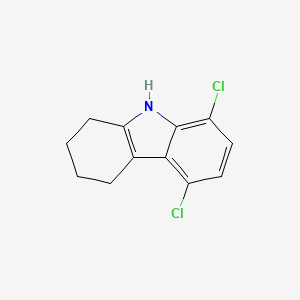
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound known for its unique structural and reactive properties. This compound is distinguished by its thiazine ring, dioxo groups, and phenylmethoxycarbonyl functional group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate typically involves several key steps:
Thiazine Ring Formation: : The thiazine ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Dioxo Group Introduction: : The dioxo functional groups are introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.
Functional Group Protection and Deprotection: : To ensure selectivity in reactions, protecting groups may be used for sensitive functional groups during intermediate steps.
Final Product Formation: : The final product is obtained through esterification, where the hexanoic acid derivative is reacted with methanol under acidic or catalytic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized reaction conditions for efficiency, including:
Catalysts: : Use of suitable catalysts to enhance reaction rates.
Optimized Temperature and Pressure: : Maintaining precise temperature and pressure conditions to ensure high yield and purity.
Purification Steps: : Utilization of distillation, crystallization, or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the thiazine ring or phenylmethoxycarbonyl group, forming sulfoxides or other oxidized derivatives.
Reduction: : Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: : Various substitution reactions can occur at the phenylmethoxycarbonyl moiety or other reactive sites.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate is used as a model compound to study complex organic reactions, mechanisms, and synthesis pathways.
Biology: In biological research, this compound serves as a probe to investigate enzyme-catalyzed reactions involving thiazine and related structures. It's also studied for its potential interaction with biological macromolecules.
Medicine: The medical field explores this compound for its potential pharmacological properties, including enzyme inhibition, anti-inflammatory effects, and other therapeutic benefits.
Industry: In industrial applications, the compound is investigated for its potential use as a precursor in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The thiazine ring and functional groups play crucial roles in binding to these targets, influencing biochemical pathways, and modulating activity at the molecular level.
Comparison with Similar Compounds
When compared to similar compounds, methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate stands out due to its unique structural features and functional groups. Similar compounds include:
Thiazolidine Derivatives: : Known for their applications in pharmaceuticals.
Sulfone Compounds: : Exhibiting diverse chemical reactivity and biological activity.
Ester Derivatives: : Widely used in organic synthesis and industrial applications.
Properties
Molecular Formula |
C19H26N2O6S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C19H26N2O6S/c1-26-18(22)17(21-13-7-8-14-28(21,24)25)11-5-6-12-20-19(23)27-15-16-9-3-2-4-10-16/h2-4,7-10,17H,5-6,11-15H2,1H3,(H,20,23)/t17-/m0/s1 |
InChI Key |
RNFZEZOBCARIIS-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N2CC=CCS2(=O)=O |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N2CC=CCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B15348840.png)

![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)


![3-(1-benzofuran-2-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B15348868.png)
![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)






